molecular formula C14H13N2NaO2 B2664415 sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate CAS No. 1170796-46-9

sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

Cat. No.: B2664415
CAS No.: 1170796-46-9
M. Wt: 264.26
InChI Key: DUFLRIMCWWKSRR-UHFFFAOYSA-M
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Description

Sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone derivatives, followed by cyclization and subsequent carboxylation to introduce the carboxylate group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.

    Medicine: Research indicates its potential use in developing new therapeutic drugs for treating diseases such as cancer and bacterial infections.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties. Additionally, it can interact with DNA and proteins, affecting cellular processes and leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
  • 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
  • 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Uniqueness

Sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is unique due to its specific carboxylate group at the 3-position of the indazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

sodium;2-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.Na/c17-14(18)13-11-8-4-5-9-12(11)15-16(13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFLRIMCWWKSRR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)C(=O)[O-])C3=CC=CC=C3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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